Monoethyl Fumarate Exhibits 2.15-Fold Lower Systemic Exposure than Monomethyl Fumarate in Psoriasis Patients
In psoriasis patients receiving oral FAE therapy, MEF achieves substantially lower systemic exposure compared to MMF, the primary bioactive metabolite. This pharmacokinetic divergence has direct implications for target tissue concentrations and therapeutic index calculations [1].
| Evidence Dimension | Maximum plasma concentration (Cmax) |
|---|---|
| Target Compound Data | MEF: 5.2 μM |
| Comparator Or Baseline | MMF: 11.2 μM |
| Quantified Difference | MEF Cmax is 2.15-fold lower than MMF (5.2 vs 11.2 μM) |
| Conditions | Psoriasis patients (n=3) after oral FAE tablet administration; tlag = 120 min for both compounds; tmax = 210 min for both |
Why This Matters
The 2.15-fold difference in Cmax means that formulations containing MEF will produce lower peak plasma concentrations than MMF-containing formulations, affecting dose selection, safety margin calculations, and the design of pharmacokinetic studies in psoriasis and autoimmune disease models.
- [1] Rostami-Yazdi M, Clement B, Mrowietz U. Pharmacokinetics of anti-psoriatic fumaric acid esters in psoriasis patients. Arch Dermatol Res. 2010;302(7):531-538. doi:10.1007/s00403-010-1061-4 View Source
